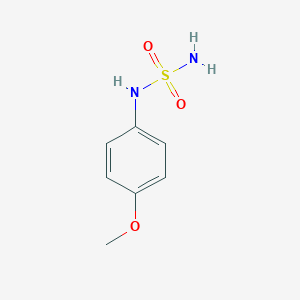
4-Methoxyphenylsulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methoxyphenylsulfamide is a useful research compound. Its molecular formula is C7H10N2O3S and its molecular weight is 202.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Methoxyphenylsulfamide is a compound belonging to the sulfonamide class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by various research findings and case studies.
Overview of Sulfonamides
Sulfonamides are a significant class of synthetic antibiotics that act primarily by inhibiting bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby obstructing the production of folate necessary for DNA synthesis and cell division . The introduction of different substituents on the sulfonamide structure can enhance or modify its biological activity.
Antibacterial Activity
This compound exhibits notable antibacterial properties against various gram-positive and gram-negative bacteria. Research has shown that compounds within this class can effectively inhibit bacterial growth by interfering with folate synthesis pathways. For example, studies have indicated that sulfonamides can achieve significant minimum inhibitory concentrations (MICs) against strains such as E. coli and S. aureus .
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | E. coli | 30 ± 0.12 | 7.81 |
| This compound | S. aureus | 28 ± 0.10 | 10.00 |
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. In vitro assays demonstrated that certain derivatives can inhibit cancer cell proliferation by disrupting microtubule dynamics, which is crucial for mitosis. For instance, compounds designed based on the sulfonamide scaffold showed strong antiproliferative effects against various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer) cells .
Case Study: Antiproliferative Effects
A case study involving the synthesis and evaluation of sulfonamide derivatives revealed that specific modifications to the methoxy group significantly impacted their antiproliferative activity. The most active compound in the study demonstrated an IC50 value indicating effective inhibition of cell growth in HT-29 cells, comparable to established chemotherapeutics .
Enzyme Inhibition Properties
This compound also acts as an inhibitor of carbonic anhydrases (CAs), particularly isoforms associated with tumor progression (hCA IX and hCA XII). These enzymes play critical roles in maintaining pH balance in cells and are implicated in various diseases, including cancer . The selectivity towards tumor-associated isoforms makes these compounds promising candidates for targeted cancer therapies.
| Enzyme Isoform | Inhibition Activity |
|---|---|
| hCA II | Moderate |
| hCA IX | High |
| hCA XII | High |
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its molecular structure. Research indicates that the positioning and nature of substituents on the phenyl ring can significantly alter the compound's efficacy:
Properties
Molecular Formula |
C7H10N2O3S |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
1-methoxy-4-(sulfamoylamino)benzene |
InChI |
InChI=1S/C7H10N2O3S/c1-12-7-4-2-6(3-5-7)9-13(8,10)11/h2-5,9H,1H3,(H2,8,10,11) |
InChI Key |
ICWBFSCBEZAOCT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















